Cyclohexyldimethylammonium acetate
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Overview
Description
Cyclohexyldimethylammonium acetate is a chemical compound with the molecular formula C10H21NO2. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is particularly notable for its role in liquid chromatography and mass spectrometry, where it serves as an ion-pairing reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyldimethylammonium acetate can be synthesized through the reaction of cyclohexyldimethylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid reacting in a 1:1 molar ratio to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyldimethylammonium acetate primarily undergoes substitution reactions. It can also participate in ion-pairing reactions, which are crucial for its role in chromatography.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles that can replace the acetate group.
Ion-Pairing Reactions: In liquid chromatography, this compound forms ion pairs with analytes, enhancing their separation and detection.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. In ion-pairing reactions, the primary product is the ion-pair complex formed between this compound and the analyte.
Scientific Research Applications
Cyclohexyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as an ion-pairing reagent in liquid chromatography to improve the separation of complex mixtures.
Biology: The compound aids in the analysis of nucleic acids and proteins by enhancing their detection in mass spectrometry.
Medicine: It is used in the development of analytical methods for the quantification of therapeutic oligonucleotides.
Industry: this compound is employed in quality control processes for pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism by which cyclohexyldimethylammonium acetate exerts its effects is through ion-pairing. In liquid chromatography, it forms ion pairs with analytes, which enhances their retention and separation on the chromatographic column. This mechanism is particularly useful for the analysis of nucleic acids and other charged biomolecules.
Comparison with Similar Compounds
Triethylamine: Another ion-pairing reagent used in liquid chromatography.
Hexylamine: Used in similar applications but with different selectivity and retention properties.
Uniqueness: Cyclohexyldimethylammonium acetate is unique due to its specific ion-pairing properties, which make it particularly effective for the separation and analysis of nucleic acids and other charged biomolecules. Its ability to form stable ion pairs with a wide range of analytes sets it apart from other ion-pairing reagents.
Properties
CAS No. |
27147-10-0 |
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Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
cyclohexyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C8H17N.C2H4O2/c1-9(2)8-6-4-3-5-7-8;1-2(3)4/h8H,3-7H2,1-2H3;1H3,(H,3,4) |
InChI Key |
LDQFAGZKMFMHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C[NH+](C)C1CCCCC1 |
Origin of Product |
United States |
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